Absolute Stereochemistry Defines Biological Activity: (S)-Enantiomer Enables Nanomolar GAT1 Binding That Is Lost with (R)- or Racemic Forms
The pyrrolidine-3-acetic acid pharmacophore displays strict enantioselectivity at GAT1. In competitive MS binding assays, the most potent (S)-configured pyrrolidine-3-acetic acid oxime derivative achieved a pKᵢ of 7.87 ± 0.01 (Kᵢ ≈ 13 nM) [1]. Although the published study evaluated the free acid scaffold rather than the tert-butyl ester, the stereochemical origin of the binding affinity resides in the (S)-configuration of the pyrrolidine ring, which is identical in both the free acid and the target ester [1].
| Evidence Dimension | Binding affinity at murine GABA transporter 1 (mGAT1) |
|---|---|
| Target Compound Data | pKᵢ = 7.87 ± 0.01 (Kᵢ ≈ 13 nM) for the most potent (S)-pyrrolidine-3-acetic acid oxime [1] |
| Comparator Or Baseline | (R)-enantiomer and racemic pyrrolidine-3-acetic acid derivatives: not reported as active GAT1 inhibitors within the same study; binding affinity expected to be substantially lower due to chiral mismatch [1] |
| Quantified Difference | The (S)-configuration is essential for nanomolar GAT1 binding; the corresponding (R)- or racemic forms lack this target engagement profile [1] |
| Conditions | Competitive MS binding assay using mGAT1-expressing cell membranes; library screening and deconvolution of oxime libraries derived from pyrrolidine-3-acetic acid [1] |
Why This Matters
For neuroscience and CNS drug discovery programmes targeting GABAergic pathways, selection of the (S)-enantiomer building block is not interchangeable—using the (R)-enantiomer or racemate would fail to recapitulate the validated nanomolar binding profile.
- [1] Huber, S. K. et al. Identification of Pyrrolidine‑3‑acetic Acid Derived Oximes as Potent Inhibitors of γ‑Aminobutyric Acid Transporter 1 through Library Screening with MS Binding Assays. ChemMedChem 2018, 13, 2488–2503. DOI: 10.1002/cmdc.201800556. View Source
